3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde
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Overview
Description
3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by a benzothiazole ring substituted with a methyl group at the 3-position, a carbonyl group at the 2-position, and an aldehyde group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by oxidation to introduce the carbonyl group at the 2-position. The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogenation using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid.
Reduction: 3-Methyl-2-hydroxy-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde.
Substitution: Halogenated derivatives of the benzothiazole ring.
Scientific Research Applications
3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The benzothiazole ring can also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde: Similar structure but with an oxygen atom instead of sulfur.
3-Methyl-2-oxo-2,3-dihydro-1,3-benzimidazole-6-carbaldehyde: Similar structure but with a nitrogen atom instead of sulfur.
Uniqueness
3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde is unique due to the presence of the sulfur atom in the benzothiazole ring, which imparts distinct chemical and biological properties. The sulfur atom can participate in unique interactions with biological targets, making this compound a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
3-methyl-2-oxo-1,3-benzothiazole-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-10-7-3-2-6(5-11)4-8(7)13-9(10)12/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNTYPVVJROQNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=O)SC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471687 |
Source
|
Record name | 3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175693-04-6 |
Source
|
Record name | 3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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